molecular formula C15H16F3N3O3S B396173 Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate CAS No. 487035-29-0

Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate

Cat. No.: B396173
CAS No.: 487035-29-0
M. Wt: 375.4g/mol
InChI Key: NDLCYWZNNDCKIJ-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and an amino-propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate typically involves multiple steps. One common method includes the coupling of 4-methyl-2-acetaminothiazole with a suitable intermediate, such as a bromopyridine derivative, under palladium-catalyzed conditions . The trifluoromethyl group is often introduced through radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of oxalyl chloride to convert 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its corresponding chloride is a key step in the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The benzothiazole ring may also play a role in the compound’s activity by interacting with various molecular sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propionylamino)propanoate is unique due to its combination of a trifluoromethyl group, a benzothiazole ring, and an amino-propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

487035-29-0

Molecular Formula

C15H16F3N3O3S

Molecular Weight

375.4g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-(propanoylamino)propanoate

InChI

InChI=1S/C15H16F3N3O3S/c1-4-10(22)20-14(12(23)24-3,15(16,17)18)21-13-19-11-8(2)6-5-7-9(11)25-13/h5-7H,4H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

NDLCYWZNNDCKIJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(C=CC=C2S1)C

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(C=CC=C2S1)C

Origin of Product

United States

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